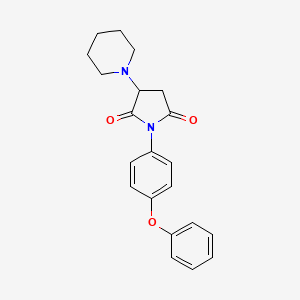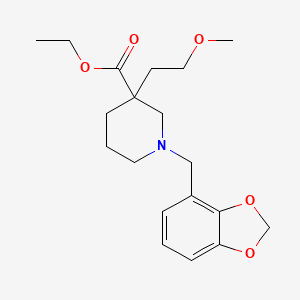![molecular formula C14H17N3O B4073691 5-cyclopropyl-4-[(1S)-1-phenylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4073691.png)
5-cyclopropyl-4-[(1S)-1-phenylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
Descripción general
Descripción
5-cyclopropyl-4-[(1S)-1-phenylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one, also known as CP-122,288, is a chemical compound that belongs to the class of triazol-3-one derivatives. It has been found to have potential therapeutic applications in several medical conditions, including anxiety, depression, and cognitive disorders. In
Mecanismo De Acción
The exact mechanism of action of 5-cyclopropyl-4-[(1S)-1-phenylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is not fully understood, but it is believed to act as a selective agonist of the GABA-A receptor. This receptor is involved in the regulation of anxiety, mood, and cognitive function. By binding to the receptor, this compound enhances the activity of GABA, a neurotransmitter that has inhibitory effects on the central nervous system.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to its anxiolytic and antidepressant effects. In addition, this compound has been found to increase the release of dopamine, a neurotransmitter that is involved in reward and motivation. This effect may contribute to its potential use in treating drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-cyclopropyl-4-[(1S)-1-phenylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one has several advantages for use in lab experiments. It has a high affinity for the GABA-A receptor, making it a potent agonist. In addition, it has been found to have low toxicity and few side effects in animal models. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-cyclopropyl-4-[(1S)-1-phenylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one. One area of interest is its potential use in treating cognitive disorders, such as Alzheimer's disease. Another area of research is its potential use in combination with other drugs for the treatment of drug addiction. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the central nervous system.
In conclusion, this compound is a promising compound with potential therapeutic applications in several medical conditions. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of research have been discussed in this paper. Further studies are needed to fully understand the potential of this compound as a therapeutic agent.
Aplicaciones Científicas De Investigación
5-cyclopropyl-4-[(1S)-1-phenylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one has been studied extensively for its potential therapeutic applications. It has been found to have anxiolytic and antidepressant effects in animal models, and has also shown promise in improving cognitive function. In addition, this compound has been investigated for its potential use in treating drug addiction and withdrawal symptoms.
Propiedades
IUPAC Name |
3-cyclopropyl-4-[(1S)-1-phenylpropyl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-2-12(10-6-4-3-5-7-10)17-13(11-8-9-11)15-16-14(17)18/h3-7,11-12H,2,8-9H2,1H3,(H,16,18)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMBTBWIQOWKPV-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)N2C(=NNC2=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1)N2C(=NNC2=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 3-(4-fluorobenzyl)-1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-3-piperidinecarboxylate](/img/structure/B4073616.png)
![N-(sec-butyl)-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B4073624.png)

![3-(1H-pyrazol-1-yl)-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B4073641.png)
![4-[2-(4-benzyl-1-piperazinyl)-2-oxoethoxy]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4073647.png)
![2-{[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B4073655.png)


![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B4073673.png)
![1-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B4073674.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B4073689.png)
![1-[2-(4-isopropylphenoxy)ethyl]piperazine hydrochloride](/img/structure/B4073707.png)
